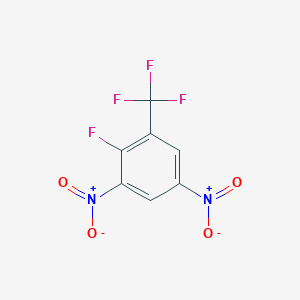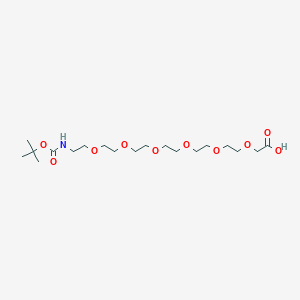
Boc-NH-PEG6-CH2COOH
Descripción general
Descripción
Boc-NH-PEG6-CH2COOH is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs .
Synthesis Analysis
Boc-NH-PEG6-CH2COOH is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of Boc-NH-PEG6-CH2COOH is C19H37NO10 . Its molecular weight is 439.498 .Chemical Reactions Analysis
This compound features a carboxylic acid at one end and a Boc-protected amino group at the other, which can be deprotected with mildly acidic conditions .Physical And Chemical Properties Analysis
The density of Boc-NH-PEG6-CH2COOH is 1.1±0.1 g/cm3 . Its boiling point is 557.7±50.0 °C at 760 mmHg . The flash point is 291.1±30.1 °C .Aplicaciones Científicas De Investigación
PROTAC Linker
Boc-NH-PEG6-CH2COOH is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . This compound can be used in the synthesis of a series of PROTACs .
Protein Modification
Boc-NH-PEG6-CH2COOH can be used to modify proteins . The carboxyl group (-COOH) can easily form a stable amide bond with an amino group, and it can also form an ester bond with a hydroxyl group .
Peptide Modification
Similar to protein modification, this compound can also be used to modify peptides . The Boc group can protect the amino group and can be easily removed when needed .
Material Modification
Boc-NH-PEG6-CH2COOH can be used to modify materials that have active functional groups . This can be useful in a variety of research fields, including materials science and engineering.
Drug Delivery
The compound can be used in the field of drug delivery. The PEGylation process, which involves attaching PEG chains to drugs or drug delivery systems, can improve the solubility, stability, and bioavailability of drugs .
Bioconjugation
Boc-NH-PEG6-CH2COOH can be used in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule .
Mecanismo De Acción
Target of Action
Boc-NH-PEG6-CH2COOH, also known as t-Boc-N-amido-PEG6-CH2CO2H, is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . By binding to both the E3 ubiquitin ligase and the target protein, Boc-NH-PEG6-CH2COOH facilitates the transfer of ubiquitin to the target protein, marking it for degradation . This selective degradation of target proteins is the primary mode of action of PROTACs .
Biochemical Pathways
The biochemical pathway primarily affected by Boc-NH-PEG6-CH2COOH is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thereby regulating protein levels within cells . The downstream effects of this pathway include the regulation of various cellular processes such as cell cycle progression, transcription, and DNA repair .
Pharmacokinetics
As a protac linker, it is designed to enhance the solubility and bioavailability of protacs . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on the specific PROTACs synthesized using this linker.
Result of Action
The primary result of the action of Boc-NH-PEG6-CH2COOH is the selective degradation of target proteins . This can lead to the modulation of cellular processes regulated by these proteins, potentially providing a therapeutic effect .
Action Environment
The action of Boc-NH-PEG6-CH2COOH, like other PROTAC linkers, is influenced by various environmental factors within cells. These factors include the presence and concentration of the target protein and E3 ubiquitin ligase, the pH of the cellular environment, and the presence of other interacting proteins . These factors can influence the compound’s action, efficacy, and stability.
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO10/c1-19(2,3)30-18(23)20-4-5-24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17(21)22/h4-16H2,1-3H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCDWMFMVAYYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-NH-PEG6-CH2COOH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl (41R,12S,13AR)-13A-ethyl-12-hydroxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B3133447.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid](/img/structure/B3133453.png)
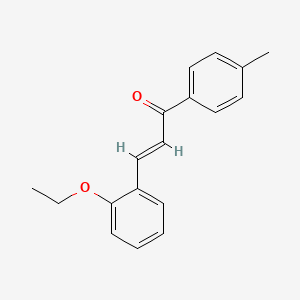
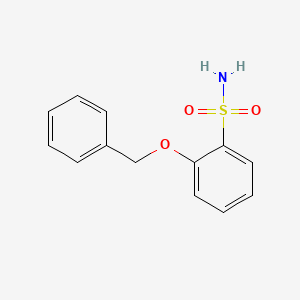
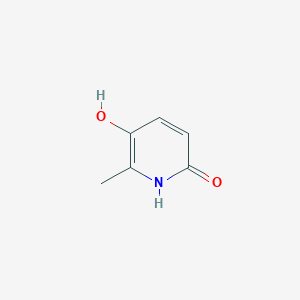
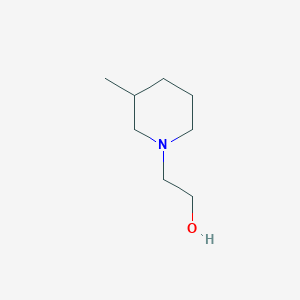

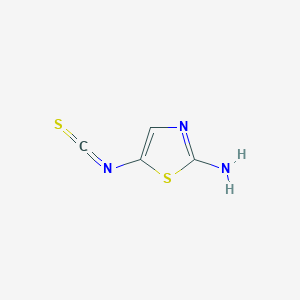


![3-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3133501.png)
